N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylbenzenecarboxamide
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Overview
Description
The compound "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylbenzenecarboxamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and related structures, which can help infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the target compound could be synthesized through a direct acylation reaction, possibly involving a cyano-substituted benzylamine and an appropriate carboxylic acid or acid chloride. Additionally, the synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, a structurally related compound, involves a 1,3-dipolar cycloaddition reaction , suggesting that such methodologies could be applicable to the synthesis of the target compound.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the solid-state properties of compounds, as demonstrated in the studies of various benzamide derivatives . The target compound's molecular structure could be similarly analyzed to reveal its conformation, intermolecular interactions, and crystal packing. The presence of multiple aromatic rings and a cyano group in the compound suggests potential for interesting electronic properties and intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can exhibit colorimetric sensing behavior, as seen with a compound that changes color in the presence of fluoride anions . The target compound may also have the potential for such sensing capabilities due to its cyano and amide functional groups. Additionally, reactions involving N-oxides and acetoxy derivatives of benzamides indicate that the target compound could participate in various organic transformations, potentially leading to a diverse range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzamide moiety can affect the compound's luminescence and stimuli-responsive properties . The target compound's physical properties, such as solubility, melting point, and stability, could be studied using techniques like thermogravimetric analysis . Its chemical properties, including reactivity and potential biological activity, could be inferred from pharmacokinetic studies of similar compounds .
properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O/c1-23-13-11-12-20-27(23)32(36)34-31-28(21-33)29(25-16-7-3-8-17-25)30(26-18-9-4-10-19-26)35(31)22-24-14-5-2-6-15-24/h2-20H,22H2,1H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBRMIDNJUJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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